Benzyl (4S)-5-(benzhydrylamino)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate
Overview
Description
Benzyl (4S)-5-(benzhydrylamino)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate is a complex organic compound featuring a benzyl group, benzhydryl group, tert-butoxycarbonyl group, and a pentanoate backbone. It is a derivative often studied for its relevance in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized via multi-step organic reactions that involve the protection and deprotection of amino groups, coupling reactions, and esterification
Step 1: : Preparation of the pentanoate backbone through esterification.
Step 2: : Protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl).
Step 3: : Introduction of the benzhydryl group using standard coupling reactions.
Step 4: : Final addition of the benzyl group via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Benzyl (4S)-5-(benzhydrylamino)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate often involves large-scale batch reactors and continuous flow reactors to ensure high yield and purity. Process optimization includes careful control of reaction temperature, pressure, and time, along with the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically involving reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reduction reactions can be facilitated by reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : The benzyl and benzhydryl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products
Oxidation: : Conversion to carboxylic acids or ketones
Reduction: : Formation of corresponding alcohols or amines
Substitution: : Formation of various substituted derivatives
Scientific Research Applications
Chemistry
Organic Synthesis: : Used as a building block in the synthesis of more complex molecules.
Catalysis: : Investigated as a potential catalyst in organic reactions due to its functional groups.
Biology and Medicine
Drug Development: : Studied for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Assays: : Employed in bioassays to study enzyme interactions and inhibition.
Industry
Material Science: : Potential use in the development of new materials with specific properties.
Chemical Engineering: : Utilized in reaction optimization studies for industrial processes.
Mechanism of Action
The mechanism by which Benzyl (4S)-5-(benzhydrylamino)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted side reactions during synthesis. The benzyl and benzhydryl groups provide structural stability and potential sites for further chemical modifications. The pentanoate backbone interacts with biological molecules, facilitating its intended biochemical activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl (4S)-5-(benzhydrylamino)-4-amino-5-oxopentanoate
(4S)-5-(Benzhydrylamino)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate
Benzyl (4S)-5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate
Unique Features
Compared to similar compounds, Benzyl (4S)-5-(benzhydrylamino)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate is unique due to the specific combination of its benzyl, benzhydryl, and tert-butoxycarbonyl groups, which confer distinct chemical properties and reactivity. These structural elements influence its stability, solubility, and interaction with other molecules, making it a valuable compound in various fields of research.
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Properties
IUPAC Name |
benzyl (4S)-5-(benzhydrylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O5/c1-30(2,3)37-29(35)31-25(19-20-26(33)36-21-22-13-7-4-8-14-22)28(34)32-27(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25,27H,19-21H2,1-3H3,(H,31,35)(H,32,34)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGOLAKGKJYEOK-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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